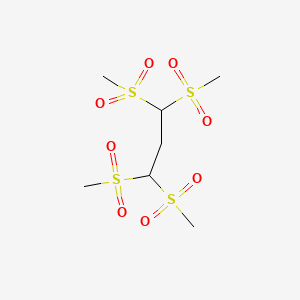
1,1,3,3-Tetrakis(methylsulfonyl)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetrakis(methylsulfonyl)propane is a chemical compound with the molecular formula C₇H₁₆O₈S₄ and a molecular weight of 356.457 g/mol . It is characterized by the presence of four methylsulfonyl groups attached to a propane backbone. This compound is known for its high boiling point of 817.5°C at 760 mmHg and a density of 1.556 g/cm³ .
Vorbereitungsmethoden
The synthesis of 1,1,3,3-Tetrakis(methylsulfonyl)propane typically involves the reaction of propane derivatives with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,1,3,3-Tetrakis(methylsulfonyl)propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The methylsulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetrakis(methylsulfonyl)propane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing sulfonyl groups into molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetrakis(methylsulfonyl)propane involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved in its action depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
1,1,3,3-Tetrakis(methylsulfonyl)propane can be compared with other sulfonyl-containing compounds, such as:
1,1,3,3-Tetrakis(trifluoromethylsulfonyl)propane: This compound has trifluoromethyl groups instead of methyl groups, which can affect its reactivity and applications.
1,1,3,3-Tetrakis(ethylsulfonyl)propane: The presence of ethyl groups instead of methyl groups can lead to differences in physical properties and reactivity.
The uniqueness of this compound lies in its specific structure and the presence of four methylsulfonyl groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
40182-90-9 |
|---|---|
Molekularformel |
C7H16O8S4 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
1,1,3,3-tetrakis(methylsulfonyl)propane |
InChI |
InChI=1S/C7H16O8S4/c1-16(8,9)6(17(2,10)11)5-7(18(3,12)13)19(4,14)15/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
GEDLQVLLXKRBJX-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C(CC(S(=O)(=O)C)S(=O)(=O)C)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





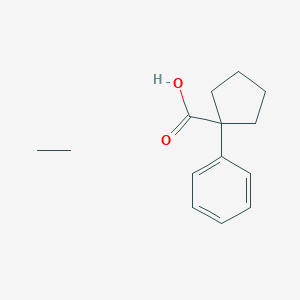
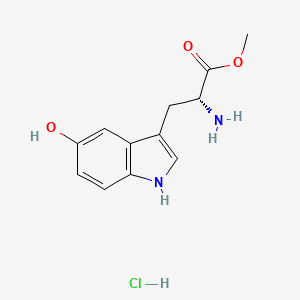
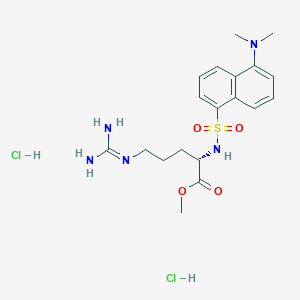
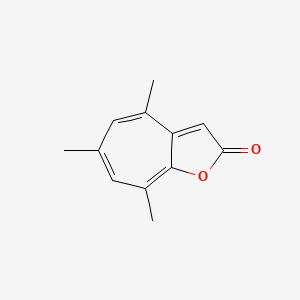
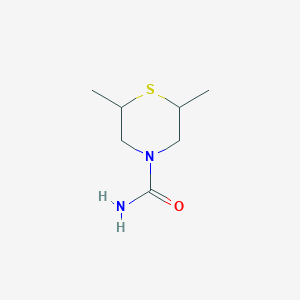


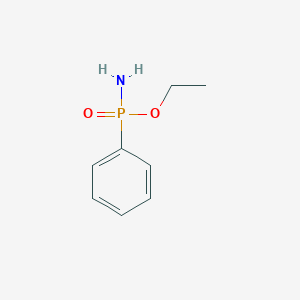
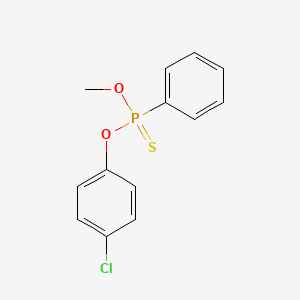
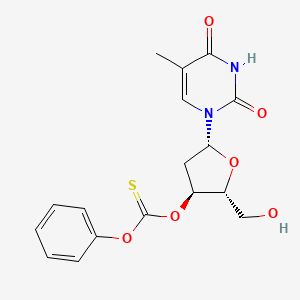
![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)
